2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide
Descripción
This compound features a benzode[isoquinoline]-1,3-dione core conjugated to a piperazine-ethyl moiety and an acetamide linker terminating in a 4-sulfamoylphenethyl group. The compound’s piperazine ring may enhance solubility and bioavailability, common in CNS-targeting drugs .
Propiedades
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c29-39(37,38)22-9-7-20(8-10-22)11-12-30-25(34)19-32-15-13-31(14-16-32)17-18-33-27(35)23-5-1-3-21-4-2-6-24(26(21)23)28(33)36/h1-10H,11-19H2,(H,30,34)(H2,29,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMAACARIGUOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide involves a multi-step process. The first step usually includes the formation of the benzoisoquinoline core, which is then subjected to a series of reactions to introduce the piperazine and sulfonamide groups. Typical reagents used in these steps include acylating agents, sulfonyl chlorides, and ethylating agents, under controlled conditions such as elevated temperatures and specific solvents like dichloromethane or dimethylformamide.
Industrial Production Methods: For large-scale production, the synthetic route is optimized for cost-effectiveness and efficiency. This includes the use of automated reactors to control reaction conditions precisely and reduce human error. Green chemistry principles may also be applied to minimize environmental impact, such as the use of less hazardous solvents and waste recycling systems.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can be further functionalized by reacting with electrophiles or nucleophiles at specific sites on its molecular structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile or ethanol are often employed to dissolve the reactants and facilitate the reactions under controlled temperatures and inert atmosphere conditions.
Major Products: The primary products of these reactions often include derivatized versions of the original compound, which retain the core structure while exhibiting modified chemical properties. These modifications can be used to study the compound's activity and interactions with different biological targets.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the benzo[de]isoquinoline moiety exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this class can target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The sulfonamide group present in the compound suggests potential antimicrobial activity. Sulfonamides are known for their efficacy against a range of bacterial infections. The combination of the piperazine ring and the sulfonamide moiety may enhance the compound's ability to penetrate bacterial membranes, thus increasing its therapeutic effectiveness.
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this one may possess neuroprotective effects. The piperazine derivative is often associated with modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Anticancer Activity | A study published in Journal of Medicinal Chemistry (2023) reported that derivatives of benzo[de]isoquinoline exhibited IC50 values in the low micromolar range against various cancer cell lines. | The compound shows promise as a lead for developing new anticancer agents. |
| Antimicrobial Efficacy | Research in Antibiotics (2024) demonstrated that sulfonamide derivatives had significant activity against Gram-positive and Gram-negative bacteria. | The compound could serve as a template for new antibiotics. |
| Neuropharmacology | Findings from Neuroscience Letters (2025) indicated that related piperazine compounds improved cognitive function in animal models of depression. | Suggests potential use in treating mood disorders. |
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with various molecular targets within biological systems. The compound's structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The benzoisoquinoline core may intercalate with DNA, affecting gene expression and cellular functions. Additionally, the sulfonamide group can interact with enzyme active sites, inhibiting their catalytic activity and thus exerting biological effects.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogues
Pharmacological and Physicochemical Insights
- Receptor Targeting : highlights dopamine D3 selectivity in dichlorophenyl-piperazine analogues, implying the target’s piperazine-ethyl group may similarly enhance receptor binding .
- Sulfonamide Role : The 4-sulfamoylphenethyl group in the target compound mirrors sulfonamide-containing drugs (e.g., diuretics or antimicrobials), while ’s benzisothiazol-dione derivative emphasizes sulfonyl groups’ role in metabolic stability .
- Solubility and Bioavailability : Piperazine rings (as in and ) improve water solubility, a critical factor for the target compound’s pharmacokinetics .
Actividad Biológica
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[de]isoquinoline moiety and subsequent functionalization to introduce the piperazine and sulfonamide groups. The synthetic pathway often utilizes established methods for creating derivatives of isoquinoline, which are known for their diverse pharmacological properties.
The biological activity of this compound can be attributed to its structural components, particularly the 1,3-dioxo-1H-benzo[de]isoquinoline core, which has been associated with various pharmacological effects. Compounds containing this moiety have demonstrated activity against a range of biological targets, including enzymes and receptors involved in cancer and neurological disorders.
Anticancer Properties
Research has indicated that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown inhibition of cancer cell proliferation in vitro. A study involving N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) derivatives demonstrated promising results against various cancer cell lines, suggesting that modifications to the structure can enhance bioactivity .
Antimicrobial Activity
The sulfonamide component of the compound is known for its antimicrobial properties. Compounds with sulfonamide groups have been effective against a variety of bacterial strains. Preliminary tests on similar compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A derivative containing a similar isoquinoline structure was tested against breast cancer cell lines and showed an IC50 value indicating potent inhibitory effects on cell growth .
- Antimicrobial Testing : A series of sulfonamide derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .
Data Tables
The following table summarizes key findings from studies related to the biological activity of compounds similar to this compound:
| Compound Structure | Activity Type | Target | IC50/Activity Level |
|---|---|---|---|
| 1,3-Dioxo Derivative | Anticancer | Breast Cancer Cells | IC50: 12 μM |
| Sulfonamide Derivative | Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| Benzamide Derivative | Antifungal | Botrytis cinerea | EC50: 14.44 μg/mL |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, beginning with the formation of the benzo[de]isoquinoline dione core. Piperazine coupling is achieved via alkylation using bromoethyl intermediates. Key steps include amide bond formation with coupling reagents (e.g., EDCI/HOBt) and solvent optimization (DMF/THF mixtures) to enhance yields. Temperature control (0–5°C during coupling) minimizes side reactions. Purification via normal-phase chromatography with methanol/ammonium hydroxide gradients ensures >95% purity. Intermediate characterization by TLC and mass spectrometry is critical for quality control .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). Nuclear magnetic resonance (NMR) analysis (1H, 13C, and 2D-COSY) verifies piperazine connectivity and sulfamoyl group placement. X-ray crystallography provides definitive stereochemical proof when single crystals are obtained, with data refinement using software like SHELX .
Q. How should researchers design initial biological activity assays for this compound?
Answer: Begin with enzyme inhibition assays (e.g., fluorescence-based or radiometric) at physiologically relevant pH (7.4) and temperature (37°C). Use IC50 determinations across a 0.1–100 μM concentration range. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (≥3 replicates). Cell viability assays (MTT or resazurin) in relevant cell lines assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to elucidate interaction mechanisms with biological targets?
Answer: Perform molecular docking using AutoDock Vina or Schrödinger Suite, incorporating crystallographic data of target proteins (e.g., enzymes or receptors). Validate docking poses with molecular dynamics simulations (50–100 ns trajectories). Cross-reference computational predictions with experimental binding assays (SPR or ITC) to refine binding energy calculations. Use QM/MM methods to study electronic interactions at active sites .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Answer: Conduct systematic dose-response studies under standardized conditions (pH, temperature, and buffer composition). Use isogenic cell lines to eliminate genetic variability. Validate target engagement via thermal shift assays (ΔTm > 2°C indicates binding) and CRISPR-Cas9 knockout models. Cross-reference structural data (e.g., X-ray co-crystals) to confirm binding modes .
Q. How can researchers improve blood-brain barrier (BBB) permeability while maintaining target affinity?
Answer: Employ prodrug strategies (e.g., esterification of sulfamoyl groups) to enhance lipophilicity. Optimize logP (-1 to +3) and polar surface area (PSA <90 Ų) using QSAR models. Validate permeability via in situ rodent brain perfusion assays and P-glycoprotein efflux ratio studies. Monitor metabolic stability in liver microsomes (t1/2 >30 min) .
Q. What experimental designs are suitable for investigating off-target effects in complex biological systems?
Answer: Use chemoproteomic approaches like activity-based protein profiling (ABPP) with alkyne-tagged probes. Combine with transcriptomic analysis (RNA-seq) to identify dysregulated pathways (p<0.01 FDR). Validate off-target hits via CRISPR-Cas9 knockout and rescue experiments. Employ molecular dynamics simulations to predict binding promiscuity .
Methodological Considerations
- Data Contradiction Analysis: Use Bland-Altman plots for assay reproducibility and hierarchical clustering to identify outlier datasets.
- Structural Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve ambiguities .
- Ethical Compliance: Adhere to GHS guidelines for handling hazardous intermediates (e.g., eye protection, fume hood use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
